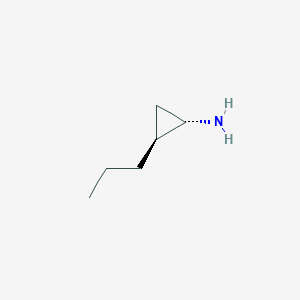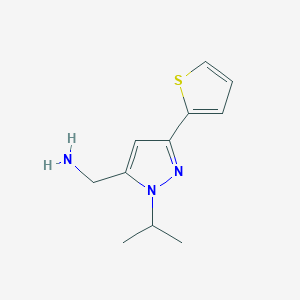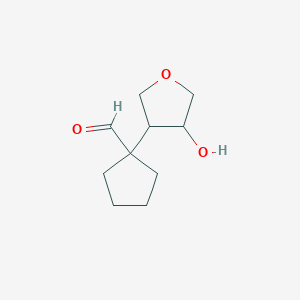
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . This compound features a cyclopentane ring substituted with a carbaldehyde group and a hydroxyoxolan ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with a suitable aldehyde under acidic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition reactions. The hydroxy group can act as a nucleophile or participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde can be compared with similar compounds such as:
Cyclopentanone: Lacks the hydroxyoxolan ring and aldehyde group, making it less reactive in certain reactions.
4-Hydroxycyclopentanone: Contains a hydroxy group but lacks the aldehyde group, affecting its reactivity and applications.
Cyclopentane-1-carbaldehyde: Lacks the hydroxyoxolan ring, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(4-hydroxyoxolan-3-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-7-10(3-1-2-4-10)8-5-13-6-9(8)12/h7-9,12H,1-6H2 |
Clé InChI |
OZTYSXROKSFKMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C=O)C2COCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


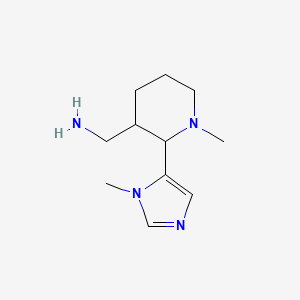
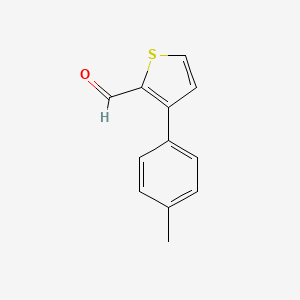
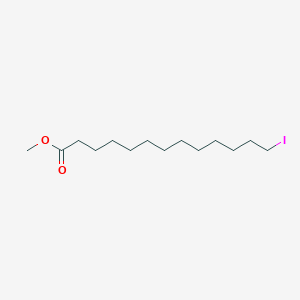
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)

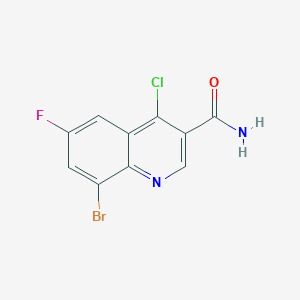
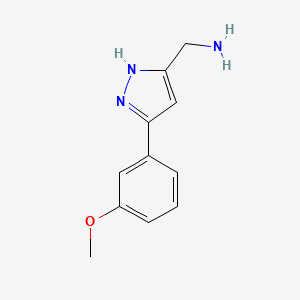
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
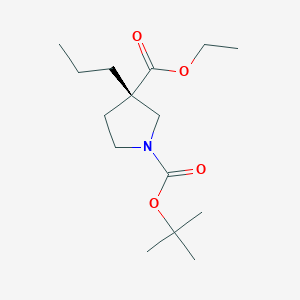
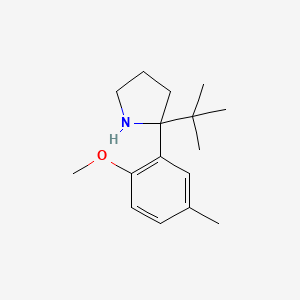
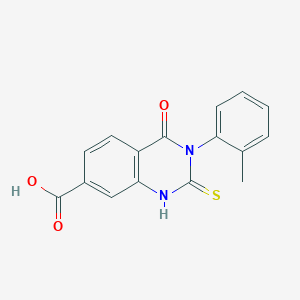
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
